N-(alpha-Methyl-m-trifluoromethylphenethyl)propionamide
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Overview
Description
N-(alpha-Methyl-m-trifluoromethylphenethyl)propionamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a secondary amide
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of alpha-methyl-m-trifluoromethylphenethylamine with propionyl chloride under basic conditions to form the desired amide .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(alpha-Methyl-m-trifluoromethylphenethyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-(alpha-Methyl-m-trifluoromethylphenethyl)propionamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of N-(alpha-Methyl-m-trifluoromethylphenethyl)propionamide involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(alpha-Methyl-m-trifluoromethylphenethyl)acetamide
- N-(alpha-Methyl-m-trifluoromethylphenethyl)butyramide
- N-(alpha-Methyl-m-trifluoromethylphenethyl)isobutyramide
Uniqueness
N-(alpha-Methyl-m-trifluoromethylphenethyl)propionamide is unique due to its specific combination of a trifluoromethyl group and a propionamide moiety. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications .
Properties
CAS No. |
21215-52-1 |
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Molecular Formula |
C13H16F3NO |
Molecular Weight |
259.27 g/mol |
IUPAC Name |
N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]propanamide |
InChI |
InChI=1S/C13H16F3NO/c1-3-12(18)17-9(2)7-10-5-4-6-11(8-10)13(14,15)16/h4-6,8-9H,3,7H2,1-2H3,(H,17,18) |
InChI Key |
MRUPEFLVOCRKBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C)CC1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
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